2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features an indole ring, a thiazole ring, and various functional groups. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic synthesis. The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiazole ring can be constructed through cyclization reactions involving thiourea and α-haloketones .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Green chemistry approaches, such as using reusable catalysts like ZnO nanoparticles, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound can be explored for its potential therapeutic effects, such as targeting specific enzymes or receptors in the body.
Mechanism of Action
The mechanism of action of 2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. The thiazole ring may also contribute to its binding affinity and specificity . The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor for many biologically active molecules.
Indole-3-acetic acid: A plant hormone with various biological activities.
Benzimidazole-substituted indoles: Known for their antiviral and anticancer properties.
Uniqueness
2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of an indole ring, a thiazole ring, and specific functional groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C20H24N4O2S |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H24N4O2S/c1-12(2)8-10-24(14(4)25)20-22-13(3)18(27-20)19(26)23-16-5-6-17-15(11-16)7-9-21-17/h5-7,9,11-12,21H,8,10H2,1-4H3,(H,23,26) |
InChI Key |
DZQVBXNVNIVWNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CCC(C)C)C(=O)C)C(=O)NC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
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